Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline
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Overview
Description
Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline is an organic compound belonging to the class of phenanthrolines. These are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring
Preparation Methods
The synthesis of Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline involves several steps. One common method includes the reaction of 1,10-phenanthroline with cysteine and a carbamoylating agent under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium to facilitate the formation of the desired product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activities.
Mechanism of Action
The mechanism of action of Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline involves its interaction with molecular targets such as metal ions and proteins. The compound can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it can interact with proteins, altering their conformation and function, which can lead to various biological effects .
Comparison with Similar Compounds
Cysteine-Methylene-Carbamoyl-1,10-Phenanthroline is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
1,10-Phenanthroline: A parent compound with a simpler structure, commonly used as a ligand in coordination chemistry.
Cysteine derivatives: Compounds containing cysteine moieties, known for their biological activity and use in biochemical studies.
Carbamoyl derivatives: Compounds with carbamoyl functional groups, studied for their potential therapeutic applications.
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-oxo-2-(1,10-phenanthrolin-5-ylamino)ethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C17H16N4O3S/c18-12(17(23)24)8-25-9-14(22)21-13-7-10-3-1-5-19-15(10)16-11(13)4-2-6-20-16/h1-7,12H,8-9,18H2,(H,21,22)(H,23,24)/t12-/m0/s1 |
InChI Key |
ZFGIPRHDRFOMFO-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CSCC(C(=O)O)N |
Origin of Product |
United States |
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